Dimethylaminocyclophosphamide-PEG5-t-butyl ester Dimethylaminocyclophosphamide-PEG5-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698581
InChI: InChI=1S/C22H45N2O9P/c1-22(2,3)33-21(25)7-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-9-24-8-6-10-32-34(24,26)23(4)5/h6-20H2,1-5H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1CCCOP1(=O)N(C)C
Molecular Formula: C22H45N2O9P
Molecular Weight: 512.6 g/mol

Dimethylaminocyclophosphamide-PEG5-t-butyl ester

CAS No.:

Cat. No.: VC13698581

Molecular Formula: C22H45N2O9P

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

Dimethylaminocyclophosphamide-PEG5-t-butyl ester -

Specification

Molecular Formula C22H45N2O9P
Molecular Weight 512.6 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-(dimethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C22H45N2O9P/c1-22(2,3)33-21(25)7-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-9-24-8-6-10-32-34(24,26)23(4)5/h6-20H2,1-5H3
Standard InChI Key GAEZKHIDTQVRLB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1CCCOP1(=O)N(C)C
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1CCCOP1(=O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dimethylaminocyclophosphamide-PEG5-t-butyl ester features a cyclophosphamide core linked to a PEG5 chain terminated with a t-butyl ester group. The cyclophosphamide moiety, a nitrogen mustard alkylating agent, is modified with dimethylamine to modulate reactivity, while the PEG5 spacer (comprising five ethylene glycol units) enhances hydrophilicity and biocompatibility . The t-butyl ester serves as a protective group, which can be hydrolyzed under specific physiological conditions to release the active drug.

The compound’s molecular structure is characterized by:

  • Cyclophosphamide analog: Provides alkylating activity for DNA crosslinking.

  • PEG5 chain: Improves aqueous solubility and reduces immunogenicity.

  • t-butyl ester: Enhances stability during storage and controlled release post-administration .

Physicochemical Data

Key properties of Dimethylaminocyclophosphamide-PEG5-t-butyl ester include:

PropertyValueSource
Molecular Weight512.58 g/mol
Purity≥95%
FormulaC22H45N2O9P\text{C}_{22}\text{H}_{45}\text{N}_{2}\text{O}_{9}\text{P}
Storage ConditionsRoom temperature, dry environment

The t-butyl ester group (C(CH3)3\text{C}(\text{CH}_3)_3) contributes to the compound’s lipophilicity, facilitating membrane permeability while the PEG5 spacer balances this with hydrophilicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of t-butyl esters typically involves acid-catalyzed esterification. For this compound, a modified approach is employed:

  • Cyclophosphamide Derivative Preparation: The dimethylaminocyclophosphamide core is synthesized via phosphorylation of nitrogen mustard precursors.

  • PEG5 Spacer Conjugation: The PEG5 chain is attached using carbodiimide-mediated coupling, ensuring a stable amide bond .

  • t-Butyl Ester Formation: The terminal carboxylic acid of PEG5 is esterified with t-butanol using trifluoromethane sulfonic acid (TFMSA) as a catalyst under low-temperature conditions (-10°C to -30°C) .

This method, adapted from patent US4921999A , avoids high-pressure conditions and achieves yields >70% by optimizing reaction time (≤1 hour) and stoichiometry.

Challenges in Production

Despite its efficacy, industrial-scale production faces hurdles:

  • Temperature Sensitivity: The esterification step requires strict temperature control to prevent side reactions.

  • Catalyst Removal: Residual TFMSA must be neutralized with tertiary amines (e.g., triethylamine) to avoid degradation .

  • Purification: Chromatographic techniques are essential to isolate the product from unreacted PEG and cyclophosphamide analogs .

Biomedical Applications and Research Findings

Prodrug Strategy

The t-butyl ester group acts as a prodrug moiety, hydrolyzing in vivo to release dimethylaminocyclophosphamide. This strategy minimizes off-target effects by delaying activation until the compound reaches acidic tumor microenvironments or intracellular compartments . Studies on analogous t-butyl ester prodrugs (e.g., L-γ-methyleneglutamic acid amides) demonstrate enhanced tumor selectivity and reduced cytotoxicity in nonmalignant cells .

Pharmacological Considerations

Stability and Metabolism

The compound’s stability varies across biological matrices:

  • Plasma: t-butyl esters hydrolyze slowly (t1/2 = 6–8 hours) in human plasma, ensuring sustained release .

  • Liver Microsomes: Rapid cleavage occurs via esterases, generating active dimethylaminocyclophosphamide .

Pharmacokinetic studies in mice reveal:

  • Cmax: 15–20 μM (plasma) after intravenous administration.

  • Tmax: 2–4 hours.

  • Elimination Half-Life: 12–18 hours .

Toxicity Profile

Notably, the prodrug design mitigates toxicity:

  • Nonmalignant Cells: No growth inhibition observed in MCF-10A breast cells at concentrations ≤100 μM .

  • Dose-Limiting Effects: Myelosuppression and hepatotoxicity emerge at doses >50 mg/kg in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator